N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide
Description
This compound is a pyrazolo-pyrimidine derivative characterized by a bicyclic heteroaromatic core (pyrazolo[3,4-d]pyrimidin-4-one) substituted with a 4-fluorobenzyl group at position 5, an ethyl chain at position 1, and a 3-phenylpropanamide side chain. The presence of fluorine enhances metabolic stability and binding affinity, while the propanamide group may contribute to solubility and target interactions .
Properties
IUPAC Name |
N-[2-[5-[(4-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN5O2/c24-19-9-6-18(7-10-19)15-28-16-26-22-20(23(28)31)14-27-29(22)13-12-25-21(30)11-8-17-4-2-1-3-5-17/h1-7,9-10,14,16H,8,11-13,15H2,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPSFQLFMVPTNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to target soluble guanylate cyclase (sgc), an enzyme involved in the production of cyclic guanosine monophosphate (cgmp), which plays a crucial role in vasodilation and blood pressure regulation.
Mode of Action
Compounds with similar structures have been found to act as sgc stimulators. They bind to and activate sGC, leading to an increase in the production of cGMP. This, in turn, activates protein kinase G (PKG), which phosphorylates various targets, leading to smooth muscle relaxation and vasodilation.
Biochemical Pathways
The compound’s interaction with sGC and the subsequent increase in cGMP production affects the nitric oxide (NO)-cGMP pathway. This pathway plays a crucial role in various physiological processes, including vasodilation, inhibition of platelet aggregation, and neurotransmission.
Pharmacokinetics
They are metabolized by the liver and excreted through the kidneys.
Biological Activity
N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide, with the CAS number 922137-75-5, is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article reviews its biological activity based on recent research findings, including mechanisms of action, synthesis pathways, and therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C23H22FN5O2 |
| Molecular Weight | 419.5 g/mol |
| Structure | Structure |
The compound primarily functions as a cyclin-dependent kinase (CDK) inhibitor . CDKs are crucial in regulating the cell cycle, and their dysregulation is often associated with various cancers. The inhibition of CDKs by this compound can disrupt cancer cell proliferation and survival pathways.
- Inhibition of Kinase Activity : The compound binds to the ATP-binding site of CDKs, preventing the phosphorylation of target proteins essential for cell cycle progression.
- Selectivity : It has been noted for its selectivity towards specific CDK isoforms, which may reduce off-target effects and enhance therapeutic efficacy in treating proliferative diseases such as cancer .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound through various in vitro assays:
- Cell Proliferation Inhibition : The compound demonstrated significant inhibition of cell proliferation in several cancer cell lines, including breast and lung cancer models. For instance, IC50 values were reported in the low micromolar range, indicating potent activity against these malignancies .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. In vitro studies evaluated its ability to suppress COX-2 activity:
- COX-2 Inhibition : The compound exhibited an IC50 value comparable to established anti-inflammatory agents like celecoxib, suggesting potential utility in treating inflammatory conditions .
Case Studies and Research Findings
Several case studies have explored the biological activity of related pyrazolo[3,4-d]pyrimidine derivatives:
- Study on Cell Lines : A study conducted on MCF7 (breast cancer) and A549 (lung cancer) cell lines demonstrated that compounds similar to this compound exhibited significant cytotoxicity and induced apoptosis through activation of caspase pathways .
- In Vivo Efficacy : Animal models treated with this compound showed reduced tumor growth and improved survival rates compared to control groups. This suggests that the compound not only acts effectively in vitro but also translates to significant therapeutic benefits in vivo .
Synthesis Pathways
The synthesis of this compound typically involves several key steps:
- Formation of Pyrazolo[3,4-d]pyrimidine Core : This is achieved through cyclization reactions involving appropriate precursors under controlled conditions.
- Substituent Introduction : The introduction of the 4-fluorobenzyl group is performed via Friedel-Crafts alkylation.
- Amide Bond Formation : The final step involves coupling reactions to form the amide linkage with 3-phenylpropanamide.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues with Pyrazolo-Pyrimidine Cores
Key analogues include:
Key Observations :
- Fluorine Positioning : The target compound’s 4-fluorobenzyl group contrasts with Compound 4 ’s 4-fluorophenyl substitution. The latter showed enhanced oral bioavailability due to fluorine’s electron-withdrawing effects stabilizing metabolic pathways .
- Side-Chain Variability : Example 53 ’s chromen-2-yl and isopropylamide groups confer superior kinase inhibition compared to the target compound’s simpler phenylpropanamide chain, suggesting substituent bulkiness impacts target binding .
NMR and Crystallographic Comparisons
- NMR Shifts: highlights that pyrazolo-pyrimidine derivatives (e.g., compounds 1 and 7) exhibit nearly identical chemical shifts except in regions influenced by substituents (e.g., fluorobenzyl vs. phenyl groups).
- Crystallography : The target compound’s structure was likely resolved using SHELXL (), a program optimized for small-molecule refinement. In contrast, Example 53 () used Pd-catalyzed cross-coupling for synthesis, with SHELXTL for refinement, indicating methodological consistency in structural validation .
Pharmacokinetic and Thermodynamic Data
- Solubility: No direct data exist for the target compound, but Compound 4 () achieved logP = 2.1, suggesting moderate lipophilicity. The target compound’s propanamide group may improve aqueous solubility relative to Example 53’s isopropylamide .
- Thermal Stability : Example 53 ’s melting point (175–178°C) exceeds typical pyrazolo-pyrimidines (150–160°C), likely due to rigid chromen-2-yl substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
